molecular formula C18H17BrFN3O3 B5003528 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5003528
M. Wt: 422.2 g/mol
InChI Key: NNVRYQDMWNEACV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzoyl group and a 2-fluoro-5-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The 4-bromobenzoyl chloride is then reacted with piperazine to form 1-(4-bromobenzoyl)piperazine.

    Introduction of the 2-fluoro-5-methyl-4-nitrophenyl group: This step involves the reaction of 1-(4-bromobenzoyl)piperazine with 2-fluoro-5-methyl-4-nitrobenzene under suitable conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction of the nitro group: 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-aminophenyl)piperazine.

    Substitution of the bromine atom: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study the interactions of substituted piperazines with biological targets such as receptors and enzymes.

    Material Science: It may be used in the synthesis of novel polymers and materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromobenzoyl and nitrophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-chlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
  • 1-(4-bromobenzoyl)-4-(2-chloro-5-methyl-4-nitrophenyl)piperazine
  • 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-aminophenyl)piperazine

Uniqueness: 1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can confer distinct chemical and biological properties. The presence of both a bromobenzoyl and a fluoro-nitrophenyl group can enhance its reactivity and potential interactions with biological targets.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(4-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-2-4-14(19)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVRYQDMWNEACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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